PF-3845
Overview
Description
PF-3845 is a chemical compound known for its role as a selective inhibitor of fatty acid amide hydrolase. This enzyme is responsible for the degradation of fatty acid amides, including anandamide, which is an endogenous cannabinoid neurotransmitter. By inhibiting fatty acid amide hydrolase, this compound increases the levels of anandamide, leading to various cannabinoid receptor-based effects .
Mechanism of Action
Target of Action
PF-3845 is a selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is primarily responsible for the degradation of endocannabinoids, which are signaling molecules involved in various physiological processes .
Mode of Action
This compound inhibits FAAH through a covalent, irreversible mechanism . It carbamylates the serine nucleophile (S241) of FAAH, leading to the inhibition of the enzyme . This inhibition results in increased levels of endocannabinoids, particularly anandamide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endocannabinoid system. By inhibiting FAAH, this compound increases the levels of anandamide, an endocannabinoid . Anandamide acts on cannabinoid receptors, leading to various downstream effects depending on the specific receptor and cell type involved .
Result of Action
The inhibition of FAAH and subsequent increase in anandamide levels result in cannabinoid receptor-based effects . These effects include anti-inflammatory action, antidiarrheal effects, and antinociceptive (pain-relieving) effects in mouse models . Additionally, this compound has been found to exert rapid and long-lasting anti-anxiety effects in mice exposed to stress .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of stress or inflammation can enhance the need for FAAH inhibition and thus potentially increase the efficacy of this compound . .
Biochemical Analysis
Biochemical Properties
PF-3845 acts by inhibiting the FAAH enzyme, which is responsible for the breakdown of anandamide, a type of endocannabinoid . By inhibiting FAAH, this compound increases the levels of anandamide, leading to enhanced endocannabinoid signaling . This compound has also been found to inhibit phenylalanyl-tRNA synthetase in Mycobacterium tuberculosis .
Cellular Effects
This compound has been shown to have anti-inflammatory effects in various cellular models . For instance, it has been found to reduce the expression of inflammatory markers such as inducible nitric oxide synthase, tumor necrosis factor-alpha convertase, interleukin-6, and cyclooxygenase-2 in the hippocampus of rats exposed to stress .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of FAAH, leading to increased levels of anandamide . This compound is a time-dependent inhibitor that carbamylates FAAH’s catalytic serine nucleophile . Additionally, this compound has been found to inhibit the growth of Mtb H37Rv, suggesting its potential as an antibacterial agent .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-lasting effects. For example, it has been found to increase anandamide levels in the brain and spinal cord for up to 24 hours . Moreover, it has been observed to rapidly ameliorate plasma corticosterone release at 60 minutes of stress in rats .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage. For instance, it has been found to produce antinociceptive effects in both inflammatory and noninflammatory pain models in rats .
Metabolic Pathways
This compound is involved in the endocannabinoid metabolic pathway, where it inhibits the FAAH enzyme, leading to increased levels of anandamide . This results in enhanced endocannabinoid signaling .
Preparation Methods
PF-3845 is synthesized through a series of chemical reactions involving biaryl ether piperidine. The synthesis involves the carbamylation of the serine nucleophile in fatty acid amide hydrolase’s catalytic site. The compound is prepared by reacting 3-pyridinyl-4-([3-(5-(trifluoromethyl)-2-pyridinyl]oxy)phenyl]methyl)-1-piperidinecarboxamide with appropriate reagents under controlled conditions .
Chemical Reactions Analysis
PF-3845 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles.
Scientific Research Applications
PF-3845 has a wide range of scientific research applications:
Chemistry: this compound is used as a tool compound to study the inhibition of fatty acid amide hydrolase and its effects on anandamide levels.
Biology: The compound is used to investigate the role of fatty acid amide hydrolase in various biological processes, including pain sensation, inflammation, and anxiety.
Medicine: this compound has shown potential in treating conditions such as inflammatory pain, anxiety, and depression. .
Comparison with Similar Compounds
PF-3845 is unique compared to other fatty acid amide hydrolase inhibitors due to its high selectivity and irreversible inhibition mechanism. Similar compounds include:
URB597: Another fatty acid amide hydrolase inhibitor, but with a different mechanism of action.
Properties
IUPAC Name |
N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O2/c25-24(26,27)19-6-7-22(29-15-19)33-21-5-1-3-18(14-21)13-17-8-11-31(12-9-17)23(32)30-20-4-2-10-28-16-20/h1-7,10,14-17H,8-9,11-13H2,(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOJHRYUGLRASX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=CN=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648905 | |
Record name | N-(Pyridin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]piperidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196109-52-0 | |
Record name | N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196109-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PF-3845 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196109520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(Pyridin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]piperidine-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40648905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-3845 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3PW846TYN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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